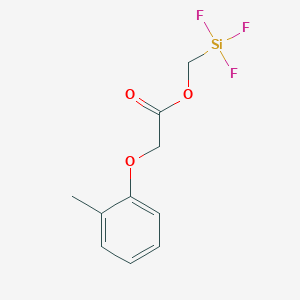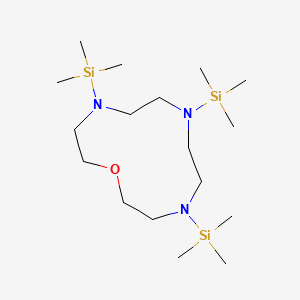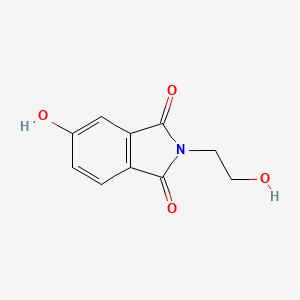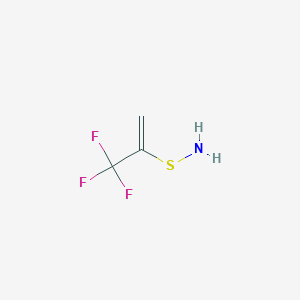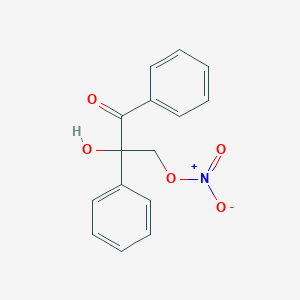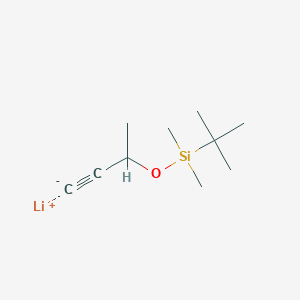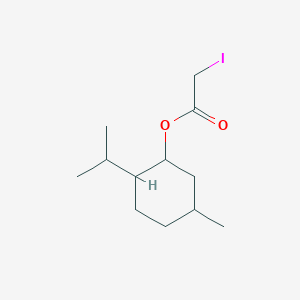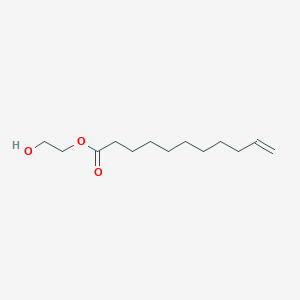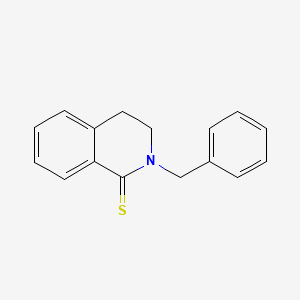
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of a thione group at the 1-position and a benzyl group at the 2-position of the isoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde to form the isoquinoline ring.
Thionation: The introduction of the thione group is achieved by treating the isoquinoline derivative with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is typically carried out in an inert solvent like toluene or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Various substituted isoquinoline derivatives
Applications De Recherche Scientifique
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction disrupts normal cellular processes, which can be exploited for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-one: This compound has a carbonyl group instead of a thione group and exhibits different reactivity and biological activity.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the thione group and has different chemical properties and applications.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: Contains a nitrile group, leading to different reactivity and uses.
Uniqueness
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110719-12-5 |
|---|---|
Formule moléculaire |
C16H15NS |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
2-benzyl-3,4-dihydroisoquinoline-1-thione |
InChI |
InChI=1S/C16H15NS/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Clé InChI |
USHPRUDPOWKEFH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)C2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)

